D-[1,3-13C2]Glucose
Overview
Description
D-[1,3-13C2]Glucose is a stable isotope-labeled form of glucose, where the carbon atoms at positions 1 and 3 are replaced with the carbon-13 isotope. This compound is particularly useful in metabolic studies and tracer experiments due to its ability to be tracked through various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[1,3-13C2]Glucose typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through the use of labeled precursors in a multi-step synthesis process. One common method involves the use of carbon-13 labeled formaldehyde in the presence of a catalyst to form the labeled glucose.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using microorganisms that can incorporate carbon-13 from labeled substrates into glucose. This method is advantageous due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Various substitution reactions can occur, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Scientific Research Applications
D-[1,3-13C2]Glucose is widely used in various fields of scientific research:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through biochemical pathways.
Biology: Helps in understanding cellular metabolism and the role of glucose in different biological processes.
Medicine: Used in diagnostic imaging techniques such as positron emission tomography (PET) to study glucose metabolism in tissues.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
D-[1,3-13C2]Glucose exerts its effects by participating in the same metabolic pathways as regular glucose. The carbon-13 isotopes allow researchers to track its movement and transformation within the body. The primary pathways involved include glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway.
Comparison with Similar Compounds
D-[1-13C]Glucose: Labeled at the first carbon position.
D-[6-13C]Glucose: Labeled at the sixth carbon position.
D-[1,2-13C2]Glucose: Labeled at the first and second carbon positions.
Uniqueness: D-[1,3-13C2]Glucose is unique due to its specific labeling at the first and third carbon positions, which allows for detailed studies of metabolic pathways that involve these positions. This specificity can provide insights that are not possible with other labeled glucose compounds.
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,4-13C2)oxane-2,3,4,5-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,6+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-MMJPJHJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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